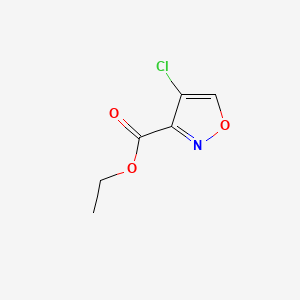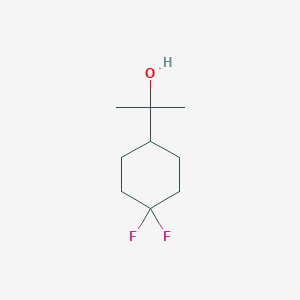
2-(4,4-Difluorocyclohexyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4,4-Difluorocyclohexyl)propan-2-ol typically involves the reaction of cyclohexanone with difluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent . The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
2-(4,4-Difluorocyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)propan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or other proteins . The presence of fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-(4,4-Difluorocyclohexyl)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol hydrochloride: This compound has an amino group instead of a hydroxyl group, which can significantly alter its chemical properties and biological activities.
2-(4-Ethoxyphenyl)propan-2-ol: This compound has an ethoxyphenyl group instead of a difluorocyclohexyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and physical properties .
Properties
Molecular Formula |
C9H16F2O |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)propan-2-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,12)7-3-5-9(10,11)6-4-7/h7,12H,3-6H2,1-2H3 |
InChI Key |
DBOFTZAHEQKLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


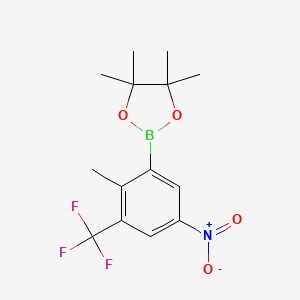
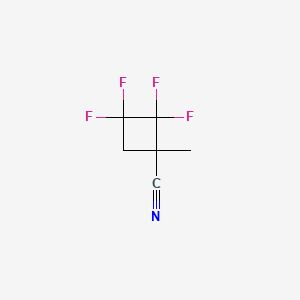
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
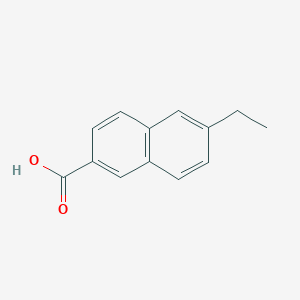
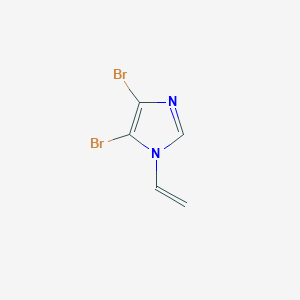
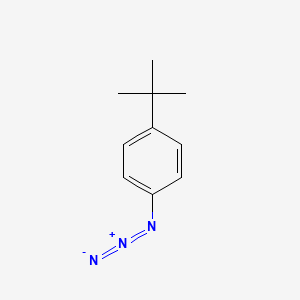
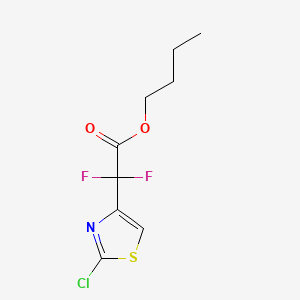
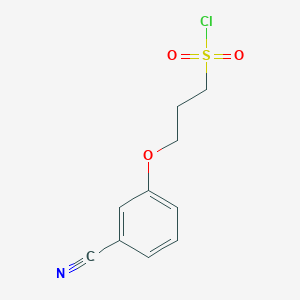
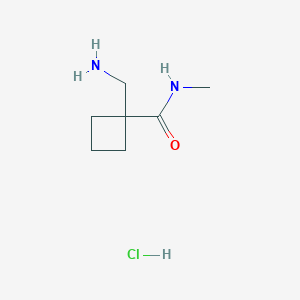
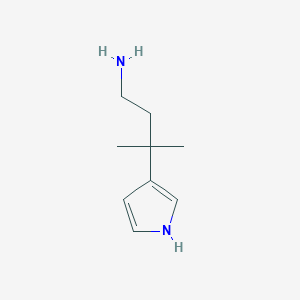
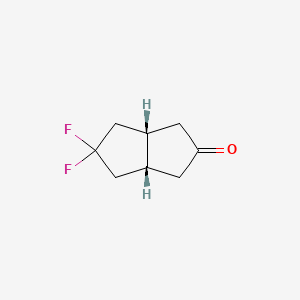
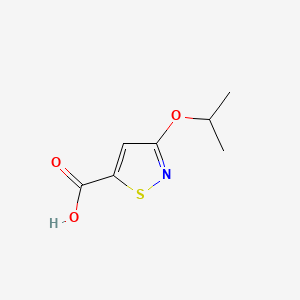
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
